molecular formula C17H21N3OS B2664664 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1448062-90-5

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2664664
CAS RN: 1448062-90-5
M. Wt: 315.44
InChI Key: LUAQTQJAZKNQPP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds involves the use of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring fused to a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The compound also contains a carboxamido substituent attached to the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution . The products of these reactions were fully identified by spectroscopic methods .

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives have been synthesized and characterized to understand their structural and chemical properties. For instance, the synthesis and characterization of thiophenyl pyrazoles and their potential antimicrobial activity have been explored, indicating the relevance of such compounds in developing new antimicrobial agents (Sowmya et al., 2018). Additionally, studies on the synthesis of functionalized thiophene-based pyrazole amides highlight the diversity of catalytic approaches and the investigation of their structural features through computational applications, further demonstrating the compound's potential in material science and molecular engineering (Kanwal et al., 2022).

Antimicrobial and Antifungal Activities

Research on thiophenyl pyrazoles has shown potential antibacterial and antifungal activities. For instance, certain compounds displayed significant activity against B. subtilis and A. niger, suggesting their utility in addressing microbial resistance and developing new therapeutic agents (Sowmya et al., 2018).

Material Science and Nonlinear Optical Properties

Pyrazole-thiophene-based amides have been synthesized and analyzed for their physical properties, such as non-linear optical (NLO) properties, which are crucial for applications in material science and photonics. The study highlights the role of such compounds in advancing the field of optoelectronics and the development of new materials with desirable optical properties (Kanwal et al., 2022).

Mechanism of Action

While the specific mechanism of action for this compound is not available, similar compounds have been found to inhibit cyclin-dependent kinase 2 .

Future Directions

The future directions for this compound could involve further design of pesticides . This is suggested due to the potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae shown by similar compounds .

properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c21-17(16-6-3-9-22-16)18-11-13-10-15(12-7-8-12)20(19-13)14-4-1-2-5-14/h3,6,9-10,12,14H,1-2,4-5,7-8,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAQTQJAZKNQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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